Thiophene-2-carbohydrazide hydrochloride
Overview
Description
Thiophene-2-carbohydrazide is a novel small-molecule amide tautomer. It has a molecular formula of C5H6N2OS and a molecular weight of 142.18 .
Synthesis Analysis
Thiophene-2-carbohydrazide has been synthesized with an acceptable yield under microwave radiation (MW) conditions . Another efficient process for the preparation of thiophenecarbohydrazides involves the reaction of activated esters or amides with hydrazine, yielding products with high purity .Molecular Structure Analysis
The endo-isomer amide structure of thiophene-2-carbohydrazide was proved by XRD and is considered to be the kinetically favored isomer . The X-ray crystal structure of 2-thiophenecarbohydrazide has also been determined.Chemical Reactions Analysis
Thiophene-2-carbohydrazide and its derivatives have been used in various chemical reactions to synthesize new compounds with potential biological activities . For instance, thiophene-2-carboxylate has been reacted with ketones to give diols .Physical and Chemical Properties Analysis
Thiophene-2-carbohydrazide has a molecular weight of 142.18 . It has been characterized through various computational and experimental methods.Scientific Research Applications
Synthesis and Structural Studies :
- Thiophene-2-carbohydrazide has been synthesized and analyzed using various techniques. A study demonstrated its synthesis under microwave radiation conditions and explored its amide imidic thiophene-2-carbohydrazide prototropic tautomerization. The structure was confirmed using X-ray diffraction (XRD) and compared with DFT-structure parameters (Al‐Zaqri et al., 2020).
- Another study involved the synthesis of a related compound, 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene) benzothiophene-2-carbohydrazide, and confirmed its structure through various spectral analyses (Naganagowda & Petsom, 2011).
Anticancer Research :
- A series of N-acylhydrazones containing thiophene nuclei, including thiophene-2-carbohydrazide derivatives, were evaluated for their anticancer properties against human cancer cell lines. Some compounds showed significant cytotoxicity, highlighting their potential as anticancer agents (Cardoso et al., 2017).
Antimicrobial Studies :
- Research has explored the antimicrobial properties of thiophene-2-carbohydrazide derivatives. For instance, thiophene containing thiazolyl carbohydrazide derivatives were found to be effective against bacterial strains and exhibited moderate activity against fungal strains (Mhaske, 2021).
- Benzo[b]thiophene acylhydrazones, using thiophene-2-carbohydrazide as a core structure, were synthesized and showed promising results against multidrug-resistant Staphylococcus aureus (Barbier et al., 2022).
Spectroscopic and Computational Analysis :
- Theoretical investigations have been conducted on thiophene-2-carbohydrazide, including its molecular structure and vibrational spectra. These studies utilized techniques like Fourier-Transform infrared and Raman spectra, and DFT methods (Balachandran et al., 2014).
Chemical Synthesis and Catalysis :
- Thiophene-2-carbohydrazides have been used in the synthesis of complex molecules. For example, a study reported the cobalt-catalyzed C-H/N-H functionalization of thiophene-2-carbohydrazides, highlighting their utility in creating complex molecular structures (Zhao et al., 2020).
Chemosensor Development :
- A thiophene-based chemosensor was developed using thiophene-2-carbohydrazide for detecting indium (III) ions. This sensor showed significant fluorescence enhancement, indicating its potential application in metal ion detection (Cho et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
thiophene-2-carbohydrazide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS.ClH/c6-7-5(8)4-2-1-3-9-4;/h1-3H,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRMEGJCFLOIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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